Tyrosinase (208-216)
Description
Properties
sequence |
LPWHRLFLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Tyrosinase (208-216) |
Origin of Product |
United States |
Contextualization Within Tyrosinase Enzyme Biology and Function
To comprehend the significance of the Tyrosinase (208-216) peptide, one must first understand the function of the full-length tyrosinase enzyme. Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610), the primary pigment responsible for the coloration of skin, hair, and eyes in mammals. biomedpharmajournal.orgnih.gov It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. biomedpharmajournal.org
The activity of tyrosinase is tightly regulated, and its dysfunction is implicated in several pigmentation disorders. For instance, a deficiency in tyrosinase activity can lead to albinism, a condition characterized by a lack of pigment. mdpi.com Conversely, the overexpression or aberrant activity of tyrosinase is associated with hyperpigmentation conditions and is a hallmark of melanoma, a highly aggressive form of skin cancer. nih.govresearchgate.netnih.govthno.org In the context of melanoma, tyrosinase is considered a tumor-associated antigen because it is expressed at high levels by cancer cells. nih.govresearchgate.netnih.gov This expression makes it a target for the immune system and a focal point for immunotherapy research. nih.govresearchgate.netnih.gov
Furthermore, tyrosinase is also implicated in autoimmune disorders such as vitiligo. mdpi.comnih.govnih.govportlandpress.comheraldopenaccess.us In vitiligo, the immune system mistakenly attacks and destroys melanocytes, the melanin-producing cells, leading to patches of depigmented skin. mdpi.comnih.govnih.gov The presence of autoantibodies and self-reactive T-cells against melanocyte proteins, including tyrosinase, is a key feature of this disease. nih.govnih.gov
Identification and Academic Significance As a Specific Peptide Fragment
The Tyrosinase (208-216) peptide is a specific fragment of the human tyrosinase enzyme, consisting of the amino acid sequence LPWHRLFLL. Its academic significance stems primarily from its role as an immunological epitope, meaning it is a part of the tyrosinase antigen that is recognized by the immune system, particularly by T-lymphocytes (T-cells).
The identification of Tyrosinase (208-216) as a T-cell epitope has been crucial in understanding the immune response to both melanoma and vitiligo. Research has shown that this peptide, when presented on the surface of cells by a specific molecule called Human Leukocyte Antigen (HLA)-B*07:02, can be recognized by cytotoxic T-lymphocytes (CTLs), also known as CD8+ T-cells. google.com These CTLs have the ability to kill the cells presenting the epitope, such as melanoma cells. This recognition is a key mechanism in the body's natural defense against cancer and is a process that researchers aim to enhance through immunotherapies like cancer vaccines.
The specificity of the interaction between the Tyrosinase (208-216) peptide, the HLA-B*07:02 molecule, and the T-cell receptor (TCR) on CTLs makes this peptide a valuable tool in immunological research. It is used in laboratory assays to detect and study the activity of melanoma-specific T-cells in patients.
T Cell Activation and Specificity
Synthesis Methodology
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides like Tyrosinase (208-216). sigmaaldrich.combiotage.comwikipedia.org The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sigmaaldrich.comvapourtec.com The synthesis starts from the C-terminal amino acid (Leucine) and proceeds to the N-terminus (Leucine). wikipedia.org Each cycle of amino acid addition involves deprotection of the N-terminal amine of the resin-bound chain, followed by the coupling of the next protected amino acid. bachem.com
Purification Techniques
Following synthesis and cleavage from the resin, the crude peptide product contains the target sequence along with various impurities. altabioscience.comlcms.czReversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying the synthetic peptide. altabioscience.comlcms.cz The crude mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is used to elute the components. lcms.cz The highly hydrophobic Tyrosinase (208-216) peptide is retained longer on the column and separates from less hydrophobic impurities. The purity of the collected fractions is then verified by analytical HPLC and mass spectrometry. altabioscience.com
Enzymatic Interactions and Inhibitory Mechanisms of Tyrosinase Derived Peptides
Kinetic Studies of Tyrosinase Inhibition by Peptides
Kinetic studies are crucial for understanding how peptides interact with tyrosinase and inhibit its activity. These studies help classify inhibitors based on their mechanism of action.
Tyrosinase inhibitors can be broadly categorized as reversible or irreversible. researchgate.net Reversible inhibitors bind to the enzyme through non-covalent interactions and can be released, while irreversible inhibitors, often called suicide substrates, form strong, covalent bonds with the enzyme, leading to permanent inactivation. researchgate.netmdpi.com
Many naturally occurring and synthetic compounds exhibit reversible inhibition of tyrosinase. nih.gov For instance, certain isoflavones have been identified as reversible competitive inhibitors. nih.gov Conversely, some compounds, such as 7,8,4'-trihydroxyisoflavone (B1683512) and 5,7,8,4'-tetrahydroxyisoflavone, act as irreversible suicide substrates of mushroom tyrosinase. nih.gov The addition of hydroxyl groups at specific positions can shift the inhibitory mechanism from reversible to irreversible. nih.gov In one study, HgCl₂ was found to be an irreversible non-competitive inhibitor of tyrosinase. frontiersin.org
The reversible inhibition of tyrosinase can be further classified into competitive, uncompetitive, and mixed-type inhibition. mdpi.com
Competitive inhibition: The inhibitor competes with the substrate for binding to the active site of the free enzyme. nih.govresearchgate.net Many copper chelators, aromatic acids, and phenolic compounds act as competitive inhibitors by mimicking the substrate. nih.gov For example, kojic acid is a well-known competitive inhibitor of the monophenolase activity of mushroom tyrosinase. mdpi.comnih.gov Several flavonols and isoflavones also exhibit competitive inhibition. nih.gov
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.govnih.gov Some thiadiazole derivatives and p-alkylbenzaldehydes have been shown to inhibit the catecholase activity of mushroom tyrosinase in an uncompetitive manner. nih.gov
Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. nih.govnih.gov This is a frequent mode of inhibition observed in studies of mushroom tyrosinase. nih.gov Phthalic acid and cinnamic acid derivatives are examples of mixed-type inhibitors. nih.gov Some proanthocyanidins (B150500) also demonstrate mixed competitive inhibition. nih.gov A special case of mixed inhibition is non-competitive inhibition, where the inhibitor binds to the free enzyme and the enzyme-substrate complex with the same affinity. nih.gov
| Inhibitor Type | Binding Site | Effect on Enzyme | Example Compounds |
|---|---|---|---|
| Competitive | Active site of free enzyme | Prevents substrate binding | Kojic acid, various flavonols and isoflavones mdpi.comnih.govnih.gov |
| Uncompetitive | Enzyme-substrate complex | Inactivates the complex | Thiadiazole derivatives, p-alkylbenzaldehydes nih.gov |
| Mixed-Type | Both free enzyme and enzyme-substrate complex | Reduces enzyme activity | Phthalic acid, cinnamic acid derivatives, proanthocyanidins nih.gov |
| Irreversible | Active site (forms covalent bond) | Permanently inactivates the enzyme | 7,8,4'-trihydroxyisoflavone, 5,7,8,4'-tetrahydroxyisoflavone nih.gov |
Active Site Interactions and Ligand Binding
The active site of tyrosinase contains a dinuclear copper center that is crucial for its catalytic activity. nih.gov Peptides and other inhibitors primarily exert their effects by interacting with this active site.
A primary mechanism of tyrosinase inhibition by many compounds, including peptides, is the chelation of the copper ions in the active site. mdpi.comnih.gov This binding prevents the natural substrate from accessing the catalytic center.
The ability of a molecule to chelate copper is often linked to specific functional groups. For instance, the 3-hydroxy-4-keto moiety in flavonols is key for their copper-chelating activity. mdpi.com Similarly, the hydroxyl group on the B ring of proanthocyanidins is believed to chelate the dicopper ions of the enzyme. nih.gov Some peptides derived from fish scales have shown tyrosinase inhibitory effects attributed to their copper-chelating ability. mdpi.com These chelators can operate by binding to the metal ions and depleting their availability within the cell or at intracellular sites that regulate cell function. mdpi.com
The binding of peptides to tyrosinase is not solely dependent on copper chelation; interactions with specific amino acid residues within and near the active site also play a critical role. encyclopedia.pub The active site of tyrosinase is characterized by a hydrophobic pocket, and the binding of inhibitors is often stabilized by hydrophobic interactions and hydrogen bonds. mdpi.comencyclopedia.pub
Molecular docking studies have revealed that peptides with hydrophobic side chains and aromatic amino acids are more likely to bind to the hydrophobic pocket near the tyrosinase active site, forming a stable conformation. mdpi.com For example, the peptide IIPFIF, with aromatic residues at its ends, showed strong tyrosinase inhibitory activity due to its favorable interactions within the active site. mdpi.com The benzyl (B1604629) ring of the natural substrate, L-tyrosine, interacts with His263 through π–π stacking. encyclopedia.pub Inhibitory peptides can form various interactions, including hydrogen bonds, hydrophobic interactions (such as π–π stacking, π–Sigma, and π–Alkyl), and van der Waals forces with residues like Asn260, His94, and His296. encyclopedia.pub
| Peptide/Ligand | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| L-tyrosine (natural substrate) | His263, Asn260, His94, His296 | π–π stacking, Hydrogen bonds | encyclopedia.pub |
| IIPFIF | Val283, Asn260 | π–σ bond, Hydrogen bond | mdpi.com |
| Hesperetin | HIS61, HIS85, HIS259 | Copper chelation, Hydrophobic interactions | nih.gov |
| 7,8,4′-trihydroxyflavone | His244, Met280 | Hydrogen bonds, van der Waals forces | mdpi.com |
Conformational Changes in Tyrosinase Induced by Peptide Binding
The binding of a peptide or other inhibitory molecule to tyrosinase can induce conformational changes in the enzyme's structure. mdpi.com These structural alterations can affect the enzyme's catalytic efficiency and stability.
Spectroscopic techniques, such as circular dichroism, have shown that the binding of some inhibitors can alter the secondary structure of tyrosinase, for instance, by decreasing the α-helix content. mdpi.commdpi.com The binding of the flavonoid morin (B1676745) to tyrosinase, for example, induces rearrangement and conformational changes in the enzyme. nih.gov Similarly, the binding of the inhibitor tricin (B192558) causes stereospecific changes in the conformation of tyrosinase. mdpi.com These conformational shifts can disrupt the optimal positioning of catalytic residues and the substrate, leading to inhibition. In some cases, the binding of a ligand can lead to a more stable, but inactive, enzyme-inhibitor complex. frontiersin.org
Modulation of Tyrosinase Catalytic Activity (Monophenolase and Diphenolase Activities)
The peptide fragment Tyrosinase (208-216), which corresponds to amino acids 208-216 of the tyrosinase 1 protein, has been identified in scientific literature primarily as a murine melanoma-associated antigen. aacrjournals.orgresearchgate.net Its principal application in research has been in the field of cancer immunology, where it is used to study and elicit T-cell mediated antitumor responses. aacrjournals.orggoogle.com
Tyrosinase, the enzyme from which this peptide is derived, exhibits two main catalytic functions critical to melanogenesis: monophenolase and diphenolase activity. nih.gov The monophenolase activity involves the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), which is the rate-limiting step in melanin (B1238610) synthesis. mdpi.commdpi.com Subsequently, the diphenolase activity oxidizes L-DOPA into dopaquinone, a precursor for both eumelanin (B1172464) and pheomelanin. mdpi.commdpi.com
Numerous studies have investigated how various peptides can inhibit these two activities. The mechanisms of inhibition are diverse and often depend on the peptide's amino acid composition and structure. For instance, some peptides act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding. nih.govnih.gov Others exhibit mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov Certain peptides, particularly those containing cysteine residues, can chelate the copper ions within the tyrosinase active site, which are essential for its catalytic function, thereby inactivating the enzyme. nih.govnih.gov
Interactive Table: General Mechanisms of Tyrosinase Inhibition by Peptides
| Inhibition Type | Mechanism of Action | Example Inhibitor Class |
| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Peptides mimicking substrate structure, L-pyroglutamic acid. mdpi.comnih.gov |
| Non-competitive | Inhibitor binds to a site other than the active site, altering enzyme conformation. | 4-halobenzoic acids. |
| Mixed-type | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. | Proanthocyanidins, Kojic acid (diphenolase activity). nih.govnih.gov |
| Irreversible | Inhibitor forms a covalent bond or a very strong non-covalent interaction with the enzyme. | Thiol-containing peptides, suicide substrates. nih.gov |
| Copper Chelation | Inhibitor binds to the copper ions in the active site, inactivating the enzyme. | Cysteine-containing peptides, Kojic acid. nih.govnih.gov |
Downstream Signaling Pathway Modulation by Peptides in Melanogenesis Research Models (e.g., MITF, MAPK)
The synthesis of melanin is tightly regulated by complex intracellular signaling cascades, with the Microphthalmia-associated Transcription Factor (MITF) acting as a master regulator. nih.govnih.gov MITF controls the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). rsc.org The activity and expression of MITF are themselves modulated by upstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK (extracellular signal-regulated kinase) and p38 MAPK. nih.govnih.gov
Activation of the ERK pathway generally leads to the phosphorylation and subsequent degradation of MITF, resulting in decreased melanogenesis. nih.gov Conversely, the activation of the p38 MAPK pathway can promote MITF expression and activity, thereby stimulating melanin production. mdpi.com Many natural and synthetic peptides have been shown to exert their anti-melanogenic effects by intervening in these pathways. For example, certain peptides can enhance ERK phosphorylation, leading to a downregulation of MITF and its target genes. nih.gov
The role of the Tyrosinase (208-216) peptide in this context is primarily immunological. It is recognized as an epitope by the immune system, specifically by cytotoxic T-lymphocytes (CTLs) in the context of melanoma. researchgate.netgoogle.com There is currently no scientific evidence to suggest that this specific peptide fragment, when introduced to melanogenesis research models, modulates the MITF or MAPK signaling pathways to regulate melanin production. Its known biological function is external to the melanocyte's internal signaling, involving its presentation on the cell surface via MHC class I molecules to trigger an immune response. google.com
Therefore, while the broader category of tyrosinase-derived or other bioactive peptides can significantly influence melanogenesis through pathways like MAPK and MITF, the specific peptide Tyrosinase (208-216) has not been implicated in this regulatory mechanism based on available research.
Interactive Table: Key Signaling Molecules in Peptide-Modulated Melanogenesis
| Molecule | Pathway | Role in Melanogenesis | Effect of Inhibitory Peptides |
| MITF | Master Regulator | Transcription factor for tyrosinase, TRP-1, TRP-2. nih.gov | Expression is often downregulated by inhibitory peptides. rsc.org |
| ERK | MAPK | Phosphorylates and promotes degradation of MITF. nih.gov | Often activated/phosphorylated by inhibitory peptides. nih.gov |
| p38 MAPK | MAPK | Can promote MITF expression and activity. mdpi.com | Activity may be suppressed by some inhibitory compounds. |
| CREB | cAMP/PKA | Transcription factor that induces MITF expression. | Phosphorylation can be inhibited by some peptides. |
Advanced Methodologies for Research on Tyrosinase 208 216
Biophysical and Spectroscopic Techniques for Interaction Analysis
UV-Vis Spectroscopy for Enzyme Activity and Inhibition
UV-Vis spectroscopy is a fundamental technique for assessing the enzymatic activity of tyrosinase and its inhibition. The method relies on monitoring the formation of dopachrome (B613829), a colored product resulting from the tyrosinase-catalyzed oxidation of a substrate like L-DOPA (3,4-dihydroxy-L-phenylalanine). tandfonline.com Dopachrome exhibits a characteristic absorbance maximum at approximately 475 nm, allowing for real-time measurement of the reaction rate. tandfonline.comresearchgate.net
When studying the inhibitory potential of peptides such as Tyrosinase (208-216) or other compounds, the assay is performed in the presence of the inhibitor. A reduction in the rate of increase of absorbance at 475 nm indicates enzymatic inhibition. tandfonline.com By measuring this activity at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. scielo.br This provides a quantitative measure of the inhibitor's potency. For example, studies on various inhibitors have reported IC50 values ranging from micromolar to millimolar concentrations, establishing a benchmark for inhibitory efficacy. scielo.brnih.gov
Table 1: Example Data from UV-Vis Spectroscopy-Based Tyrosinase Inhibition Assay
| Inhibitor Concentration (µM) | Reaction Rate (ΔAbs/min) | Percent Inhibition (%) |
|---|---|---|
| 0 (Control) | 0.150 | 0 |
| 10 | 0.120 | 20 |
| 50 | 0.083 | 45 |
| 100 | 0.045 | 70 |
| 200 | 0.021 | 86 |
This table contains representative data illustrating the principles of a tyrosinase inhibition assay.
Fluorescence Quenching for Peptide-Protein Binding
Fluorescence quenching is a powerful technique used to study the binding interactions between a peptide and a protein. Tyrosinase, like many proteins, possesses intrinsic fluorescence due to the presence of aromatic amino acid residues, primarily tryptophan and tyrosine. mdpi.comnih.gov When a peptide, such as a potential inhibitor, binds to the enzyme, it can cause a decrease, or "quenching," of this intrinsic fluorescence. mdpi.com
The process is typically monitored by exciting the protein at a wavelength of around 280 nm and measuring the emission spectrum. mdpi.com The addition of increasing concentrations of the quenching agent (the peptide) leads to a proportional decrease in fluorescence intensity. researchgate.net This phenomenon can occur through either dynamic (collisional) or static (complex formation) quenching. mdpi.com
Analysis of the quenching data using the Stern-Volmer equation allows for the determination of the quenching rate constant (Kq) and the Stern-Volmer quenching constant (Ksv). mdpi.com For static quenching, which indicates the formation of a stable complex, the binding constant (Ka) and the number of binding sites (n) can be calculated. mdpi.comresearchgate.net These parameters provide critical insights into the affinity and stoichiometry of the peptide-protein interaction. mdpi.com Studies have shown that a high Kq value (greater than the maximum for scattered collisions, ~2.0 x 10¹⁰ L/(mol·s)) is indicative of a static quenching mechanism. mdpi.com
Table 2: Representative Fluorescence Quenching Parameters for a Peptide-Tyrosinase Interaction
| Parameter | Description | Illustrative Value |
|---|---|---|
| Ksv | Stern-Volmer quenching constant | 1.08 x 10⁻² mL/µg mdpi.com |
| Kq | Quenching rate constant | 2.51 x 10¹² L/(mol·s) mdpi.com |
| Ka | Binding constant | 5.71 x 10⁴ M⁻¹ researchgate.net |
| n | Number of binding sites | ~1 mdpi.com |
Values are sourced from representative studies on tyrosinase inhibitors and are for illustrative purposes. mdpi.comresearchgate.net
Circular Dichroism for Conformational Analysis of Peptides
Circular Dichroism (CD) spectroscopy is an essential tool for analyzing the secondary structure of peptides and proteins in solution. researchgate.net This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. mdpi.com The resulting CD spectrum provides a signature of the peptide's conformational state. researchgate.net
Distinct secondary structures have characteristic CD spectra in the far-UV region (190-250 nm). univr.it
α-helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band near 190 nm. mdpi.com
β-sheets are characterized by a negative band between 210-220 nm and a positive band around 195-200 nm. researchgate.net
Random coils or disordered structures display a strong negative band near 200 nm. researchgate.net
For a peptide like Tyrosinase (208-216), CD analysis can reveal its predominant conformation in different environments (e.g., in buffer versus in the presence of a binding partner or membrane mimic). Furthermore, changes in the CD spectrum upon interaction with a target protein, such as tyrosinase, can indicate conformational changes in either the peptide or the protein, suggesting an induced-fit binding mechanism. nih.govmdpi.com For instance, an increase in the α-helix content upon binding has been observed for some inhibitory peptides, signaling a structural rearrangement of the enzyme. dovepress.com
Computational Chemistry and Bioinformatics Approaches
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as an enzyme). mdpi.com This technique is widely used to understand the binding mode of potential tyrosinase inhibitors. mdpi.complos.org Using the three-dimensional crystal structure of tyrosinase, often obtained from the Protein Data Bank (PDB ID: 2Y9X), docking simulations can place the Tyrosinase (208-216) peptide into the enzyme's active site. mdpi.commdpi.com
The simulation calculates a docking score, typically in kcal/mol, which estimates the binding affinity; a more negative score suggests a stronger interaction. mdpi.com The primary output is a model of the complex, which reveals specific interactions like hydrogen bonds, hydrophobic interactions, and chelation of the copper ions in the tyrosinase active site. mdpi.complos.org For example, docking studies have revealed that inhibitors often interact with key residues such as His259, His263, and Met281, or chelate the binuclear copper atoms, which is crucial for the enzyme's catalytic activity. plos.orgnih.gov
Table 3: Example of Molecular Docking Results for a Peptide Inhibitor with Tyrosinase
| Parameter | Description | Illustrative Finding |
|---|---|---|
| PDB ID Used | Crystal structure of the target protein | 2Y9X mdpi.com |
| Binding Energy | Estimated free energy of binding | -8.0 kcal/mol mdpi.com |
| Key Interacting Residues | Amino acids in the active site forming bonds | His259, His263, Asn260, Met281 plos.orgnih.gov |
| Types of Interactions | Nature of the chemical bonds formed | Hydrogen bonds, Hydrophobic interactions nih.gov |
Data is compiled from representative molecular docking studies of tyrosinase inhibitors. mdpi.complos.orgnih.govnih.gov
Molecular Dynamics Simulations for Dynamic Interaction Studies
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the peptide-protein complex over time. researchgate.net Starting with the best-docked configuration, MD simulations solve Newton's equations of motion for all atoms in the system, which is solvated in a water box to mimic physiological conditions. psu.edu
MD simulations, often run for nanoseconds, can assess the stability of the complex. mdpi.com Key analyses include:
Root Mean Square Deviation (RMSD): An RMSD plot tracks the positional changes of the peptide and protein backbone atoms over time. A stable, plateauing RMSD value indicates that the complex has reached equilibrium and the peptide remains stably bound. mdpi.comresearchgate.net
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues. Higher RMSF values in certain regions can indicate conformational changes upon peptide binding. mdpi.comresearchgate.net
Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds identified in docking, confirming their importance for the stability of the interaction. researchgate.net
These simulations provide a more realistic understanding of how the Tyrosinase (208-216) peptide interacts with its target, revealing the stability of the binding mode and any conformational adjustments that occur during the interaction. nih.govresearchmap.jp
Peptide Design and Screening through Bioinformatic Tools
Bioinformatic tools have become indispensable for the rational design and high-throughput screening of peptides, offering a rapid and cost-effective alternative to purely experimental approaches. These computational methods allow researchers to predict and analyze the interactions of the Tyrosinase (208-216) peptide and its analogs with target molecules, such as the Major Histocompatibility Complex (MHC) for immunological studies or the tyrosinase enzyme itself for inhibition studies.
The process begins with peptide design , which can involve creating a library of virtual peptide variants based on the original Tyrosinase (208-216) sequence. This is often done to improve properties like binding affinity, stability, or immunogenicity. Sequence-based tools can identify conserved motifs, while structure-based design utilizes 3D models of the peptide to inform modifications. For instance, researchers can design altered peptide ligands (APLs) by substituting specific amino acids in the original sequence to enhance binding to MHC molecules.
Once a virtual library is designed, computational screening is employed to identify the most promising candidates. Molecular docking is a key technique used to predict the binding mode and affinity of a peptide to its receptor. Software like AutoDock Vina can calculate a binding energy score, with lower scores indicating a more stable interaction. This allows for the ranking of thousands of potential peptide sequences without the need for initial synthesis and laboratory testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the peptides with their biological activity, further refining the selection process. These in silico approaches significantly narrow down the number of candidates for subsequent experimental validation.
| Bioinformatic Tool/Method | Application in Tyrosinase (208-216) Research | Primary Output |
| Sequence Alignment Tools (e.g., BLAST) | Identify homologous sequences or conserved motifs across different species or related proteins. | List of similar sequences, conservation scores. |
| Peptide Structure Prediction (e.g., PEP-FOLD, I-TASSER) | Generate 3D conformational models of the Tyrosinase (208-216) peptide and its analogs. | Predicted 3D structure files (e.g., PDB format). |
| Molecular Docking (e.g., AutoDock Vina) | Predict the binding conformation and affinity of the peptide to a target protein (e.g., MHC class I, Tyrosinase). mblbio.com | Binding energy scores (e.g., kcal/mol), visualization of the peptide-protein complex. |
| QSAR Modeling | Develop mathematical models that correlate peptide structural features with binding affinity or inhibitory activity. | A predictive equation to estimate the activity of new, untested peptides. |
| Virtual Screening | Computationally test large libraries of peptide analogs against a target protein to identify potential binders. | A ranked list of "hit" peptides with high predicted affinity. |
Cellular Assays for Functional Evaluation in Research Models
Following in silico design and screening, the functional effects of the Tyrosinase (208-216) peptide must be evaluated in relevant biological systems. Cellular assays using established research models are essential for validating computational predictions and understanding the peptide's impact on tyrosinase activity, melanogenesis, and immune cell recognition.
Melanoma Cell Lines for Tyrosinase Activity and Melanogenesis Regulation
The B16F10 murine melanoma cell line is a particularly common model due to its robust pigmentation and well-characterized response to melanogenesis modulators. mdpi.comspandidos-publications.comtandfonline.com Human melanoma cell lines, such as A375, SK-MEL-28, and MNT-1, are also employed to provide data that may be more directly translatable to human physiology. nih.govspandidos-publications.com
Standard assays performed on these cells include:
Cellular Tyrosinase Activity Assay: Cell lysates are incubated with a tyrosinase substrate, typically L-DOPA. The enzymatic conversion of L-DOPA to dopachrome is measured by spectrophotometry, indicating the intracellular activity of tyrosinase. mdpi.comnih.govplos.org
Western Blotting: This technique is used to measure the protein expression levels of tyrosinase and other key melanogenesis-related proteins, such as Microphthalmia-associated transcription factor (MITF), to understand the molecular mechanisms of regulation. spandidos-publications.comspandidos-publications.com
| Cell Line | Origin | Common Research Applications for Tyrosinase/Melanogenesis |
| B16F10 | Murine Melanoma | Screening for inhibitors/activators of melanogenesis, assessing cellular tyrosinase activity, studying signaling pathways. mdpi.comspandidos-publications.comtandfonline.comscirp.org |
| A375 | Human Malignant Melanoma | Studying regulation of tyrosinase expression, evaluating anti-melanoma drug candidates. spandidos-publications.com |
| SK-MEL-28 | Human Malignant Melanoma | Used in screening assays for compounds affecting melanoma cell biology. nih.gov |
| HMV-II | Human Melanoma | Investigating species-specific differences in melanogenesis regulation. plos.org |
| NHEM | Normal Human Epidermal Melanocytes | Used as a non-cancerous control to study normal melanogenesis pathways. plos.org |
Flow Cytometry for MHC-Peptide Binding and T-Cell Staining
Flow cytometry is a powerful, single-cell analysis technique essential for immunological research involving the Tyrosinase (208-216) peptide. It is used to both quantify the physical binding of the peptide to MHC molecules and to detect and characterize T-cells that specifically recognize the peptide-MHC complex.
To assess MHC-peptide binding , a specialized cell line that lacks the Transporter associated with Antigen Processing (TAP), such as T2 cells, can be used. These cells have low surface expression of MHC class I molecules because they cannot load endogenous peptides. When incubated with an exogenous peptide like Tyrosinase (208-216) that can bind to the cell's MHC allele (e.g., HLA-A2), the peptide stabilizes the MHC complex, leading to increased expression on the cell surface. This increase can be detected and quantified by staining the cells with a fluorescently-labeled antibody against the MHC molecule and analyzing them via flow cytometry. plos.org
For T-cell staining , the most definitive method involves using MHC tetramers. wikipedia.org These reagents are synthetically produced complexes consisting of four identical MHC molecules, each loaded with the Tyrosinase (208-216) peptide, and bound to a central fluorescent molecule (e.g., Phycoerythrin or Allophycocyanin). mblbio.comlubio.ch The tetrameric structure provides high avidity, allowing for stable binding to T-cell receptors (TCRs) that are specific for the Tyrosinase (208-216)-MHC complex. mblbio.comlubio.ch By incubating a sample of peripheral blood mononuclear cells (PBMCs) with the fluorescent tetramer and other antibodies (e.g., anti-CD8), it is possible to precisely identify and quantify the population of antigen-specific cytotoxic T-lymphocytes (CTLs) using a flow cytometer. mblbio.comnih.gov
| Experimental Step | Description | Key Reagents |
| 1. Cell Preparation | Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a blood sample using density gradient centrifugation. pasteur.fr | Ficoll-Paque medium, PBS. |
| 2. Tetramer Staining | Incubate the isolated cells with the fluorescently-labeled MHC-Tyrosinase (208-216) tetramer. This allows the tetramer to bind to specific T-cells. mblbio.comnih.gov | Fluorochrome-conjugated MHC Class I-Tyrosinase (208-216) Tetramer. |
| 3. Surface Marker Staining | Add a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific T-cell populations (e.g., CD3 for all T-cells, CD8 for cytotoxic T-cells). mblbio.com | Anti-CD3 antibody, Anti-CD8 antibody. |
| 4. Incubation & Wash | Incubate the cells to allow antibody binding, followed by washing steps to remove unbound tetramers and antibodies. mblbio.comnih.gov | Flow Cytometry Staining Buffer. |
| 5. Data Acquisition | Run the stained cells through a flow cytometer. Lasers excite the fluorochromes, and detectors measure the emitted light from each individual cell. | Flow Cytometer. |
| 6. Data Analysis | Analyze the collected data using specialized software to gate on the CD8+ T-cell population and quantify the percentage of cells that are also positive for the tetramer. | Flow cytometry analysis software. |
Future Research Directions and Unresolved Questions
Elucidation of the Precise Structure-Function Relationship of Tyrosinase (208-216)
A fundamental gap in the current understanding of Tyrosinase (208-216) lies in the precise correlation between its three-dimensional structure and its immunological function. While it is recognized as a T-cell epitope, detailed structural data, which is crucial for a complete mechanistic understanding, is lacking.
Future research should prioritize the determination of the high-resolution crystal structure of the Tyrosinase (208-216) peptide when bound to its restricting HLA (Human Leukocyte Antigen) molecule, such as HLA-A2. Such a structure would provide invaluable insights into the specific amino acid residues of the peptide that are critical for anchoring to the HLA molecule and which residues are exposed for T-cell receptor (TCR) recognition. Computational modeling and molecular docking studies can offer predictive insights into these interactions, but experimental validation through techniques like X-ray crystallography or cryo-electron microscopy is essential. researchgate.netresearchgate.netmdpi.com
Furthermore, structure-activity relationship studies are needed to systematically map the contribution of each amino acid within the peptide sequence to its immunogenicity. This can be achieved by synthesizing peptide analogues with single or multiple amino acid substitutions and assessing their binding affinity to HLA molecules and their ability to stimulate T-cell responses. researchgate.net Understanding how modifications, such as post-translational changes that can occur during antigen processing, affect the peptide's conformation and subsequent immune recognition is another critical area for investigation. pnas.orgnih.gov
Table 1: Key Research Questions for the Structure-Function Analysis of Tyrosinase (208-216)
| Research Question | Potential Methodologies | Expected Outcome |
| What is the 3D structure of the Tyrosinase (208-216)-HLA complex? | X-ray crystallography, Cryo-electron microscopy | Detailed visualization of peptide-HLA interactions. |
| Which amino acid residues are key for TCR recognition? | Site-directed mutagenesis of the peptide, T-cell stimulation assays | Identification of key residues for T-cell activation. |
| How do post-translational modifications impact structure and function? | Mass spectrometry, synthesis of modified peptides, functional assays | Understanding of how cellular processes alter immunogenicity. |
Development of Novel Research Tools and Probes Based on Tyrosinase (208-216)
The specific recognition of Tyrosinase (208-216) by the immune system makes it an attractive candidate for the development of novel research tools and diagnostic probes. Currently, its use is largely confined to being an antigenic peptide in immunological assays. researchgate.netjci.org
Future research could focus on creating fluorescently or radioactively labeled versions of the Tyrosinase (208-216) peptide. These probes could be used in advanced imaging techniques to visualize and track melanoma-specific T-cells in vitro and potentially in vivo. Such tools would be invaluable for monitoring the efficacy of immunotherapies and for studying the dynamics of the anti-tumor immune response.
Moreover, the development of Tyrosinase (208-216)-based tetramers or other multivalent reagents is a promising avenue. These reagents can be used to specifically identify, quantify, and isolate T-cells that recognize this epitope from patient samples. This would facilitate a deeper characterization of the T-cell populations involved in melanoma immunity and could aid in the development of personalized cancer vaccines and adoptive T-cell therapies. google.com
Table 2: Potential Research Tools and Probes Based on Tyrosinase (208-216)
| Tool/Probe | Potential Application | Key Development Steps |
| Labeled Peptide Analogues | In vivo imaging of T-cell responses, monitoring immunotherapy | Synthesis with fluorescent or radioactive tags, validation of binding and function. |
| Peptide-MHC Tetramers | Enumeration and isolation of specific T-cells, diagnostics | Production of soluble peptide-MHC complexes, multimerization, and validation. |
| Peptide-Based Biosensors | Detection of melanoma biomarkers or specific T-cells | Immobilization of the peptide on a sensor surface, development of a detection system. |
Understanding the Interplay Between Immunological and Enzymatic Roles of Tyrosinase-Derived Peptides
The full-length tyrosinase protein is an enzyme critical for melanin (B1238610) synthesis. rsc.orguniprot.org The generation of the Tyrosinase (208-216) peptide is a result of the degradation of this enzyme through the proteasome pathway. nih.govrupress.org A significant unresolved question is whether there is any interplay between the enzymatic function of tyrosinase and the immunological role of its derived peptides.
Research is needed to investigate whether the rate of tyrosinase synthesis and degradation, and thus the availability of the Tyrosinase (208-216) epitope for immune presentation, is influenced by factors that regulate melanin production. For instance, it is unknown if stimuli that increase melanogenesis also lead to a higher presentation of tyrosinase-derived peptides on the cell surface, potentially making melanoma cells more visible to the immune system.
Furthermore, while it is generally assumed that short peptides like Tyrosinase (208-216) are enzymatically inactive, this has not been definitively proven. Studies investigating whether this peptide, or other tyrosinase fragments, retain any residual catalytic or modulatory activity on the melanin synthesis pathway could reveal novel biological functions. reading.ac.uk It is conceivable that such peptides could act as feedback inhibitors or allosteric modulators of other enzymes in the pathway. Understanding the life cycle of the tyrosinase protein, from its synthesis and enzymatic activity to its degradation and the immunological presentation of its fragments, will provide a more holistic view of its role in both normal physiology and in cancer. pnas.orgrupress.org
Q & A
Q. How can researchers enhance the reproducibility of Tyrosinase (208-216) immobilization protocols?
- Methodological Answer :
- Documentation : Specify nanoparticle coating thickness (TEM imaging) and enzyme loading efficiency (Bradford assay).
- Stability Tests : Report activity retention (%) over 10 reaction cycles at 25°C.
- Cross-lab Validation : Collaborate with independent labs using standardized materials (e.g., Sigma-Aldridge enzyme batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
